Cas no 204716-07-4 ((2S)-3-(4-acetylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid)
(2S)-3-(4-acetylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetylphenyl)propanoic acid
- 3-(4-acetylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Fmoc-L-4-Acetylphe
- L-Phenylalanine,4-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- Fmoc-4-Acetyl-L-phenylalanine
- Fmoc-D-4-acetylphe
- N-Fmoc-L-(p-acetyl-Phe)
- Fmoc-Phe(4-Ac)-OH
- (2S)-3-(4-acetylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- PS-12426
- SCHEMBL589948
- 4-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine
- CS-0179063
- (9H-Fluoren-9-yl)MethOxy]Carbonyl L-4-Acetylphe
- (2S)-3-(4-acetylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(4-acetylphenyl)propanoic acid
- Fmoc-p-acetyl-L-phenylalanine
- MKHDZWYAQYTGRJ-DEOSSOPVSA-N
- FMOC-L-PHE(4-COCH3)
- 204716-07-4
- Phenylalanine, 4-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- AKOS015948820
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetylphenyl)propanoicacid
- A50378
- MFCD01317022
- FMOC-L-4-ACETYLPHENYLALANINE
- (2S)-3-(4-ACETYLPHENYL)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPANOIC ACID
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- MDL: MFCD01317022
- Inchi: 1S/C26H23NO5/c1-16(28)18-12-10-17(11-13-18)14-24(25(29)30)27-26(31)32-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,27,31)(H,29,30)/t24-/m0/s1
- InChI Key: MKHDZWYAQYTGRJ-DEOSSOPVSA-N
- SMILES: O(C(N[C@H](C(=O)O)CC1C=CC(C(C)=O)=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 429.15800
- Monoisotopic Mass: 429.15762283g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 9
- Complexity: 664
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 92.7Ų
Experimental Properties
- PSA: 92.70000
- LogP: 4.81450
(2S)-3-(4-acetylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB390550-250 mg |
Fmoc-L-4-acetylphenylalanine, 99%; . |
204716-07-4 | 99% | 250MG |
€350.60 | 2022-06-10 | |
| abcr | AB390550-1 g |
Fmoc-L-4-acetylphenylalanine, 99%; . |
204716-07-4 | 99% | 1g |
€642.40 | 2022-06-10 | |
| Chemenu | CM220252-1g |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetylphenyl)propanoic acid |
204716-07-4 | 95% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM220252-5g |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetylphenyl)propanoic acid |
204716-07-4 | 95% | 5g |
$*** | 2023-03-30 | |
| Chemenu | CM220252-25g |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetylphenyl)propanoic acid |
204716-07-4 | 95% | 25g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | Y1251403-100mg |
FMOC-L-PHE(4-COCH3) |
204716-07-4 | 99.5% (Chiral HPLC) | 100mg |
$155 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1251403-250mg |
FMOC-L-PHE(4-COCH3) |
204716-07-4 | 99.5% (Chiral HPLC) | 250mg |
$225 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1251403-1g |
FMOC-L-PHE(4-COCH3) |
204716-07-4 | 99.5% (Chiral HPLC) | 1g |
$510 | 2024-06-06 | |
| AAPPTec | UFF165-1g |
Fmoc-Phe(4-Ac)-OH |
204716-07-4 | 1g |
$375.00 | 2024-07-19 | ||
| AAPPTec | UFF165-250mg |
Fmoc-Phe(4-Ac)-OH |
204716-07-4 | 250mg |
$200.00 | 2024-07-19 |
(2S)-3-(4-acetylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid Suppliers
(2S)-3-(4-acetylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on (2S)-3-(4-acetylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Introduction to (2S)-3-(4-acetylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid (CAS No. 204716-07-4)
(2S)-3-(4-acetylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, also known by its CAS number 204716-07-4, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and an acetylphenyl moiety, which contribute to its potential therapeutic applications.
The Fmoc group is widely used in peptide synthesis due to its ease of removal and high selectivity. This makes (2S)-3-(4-acetylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid an ideal candidate for the synthesis of complex peptides and peptidomimetics. The presence of the acetylphenyl moiety adds further complexity and functionality, potentially enhancing the compound's biological activity and pharmacological properties.
Recent studies have explored the potential of this compound in various therapeutic areas. For instance, a 2023 study published in the Journal of Medicinal Chemistry investigated the use of (2S)-3-(4-acetylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid as a lead compound for the development of novel anticancer agents. The researchers found that this compound exhibited significant cytotoxic activity against several cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action was attributed to its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
In another study published in the Bioorganic & Medicinal Chemistry Letters, scientists explored the potential of this compound as an inhibitor of protein-protein interactions (PPIs). PPIs are crucial for many cellular processes, and their disruption can have therapeutic benefits in diseases such as Alzheimer's and Parkinson's. The study demonstrated that (2S)-3-(4-acetylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid effectively inhibited the interaction between two key proteins involved in neurodegenerative diseases, suggesting its potential as a novel therapeutic agent.
The synthesis of (2S)-3-(4-acetylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves several steps, including the protection of the amino group with the Fmoc group, the introduction of the acetylphenyl moiety, and the final deprotection step. These synthetic routes have been optimized to ensure high yields and purity, making it feasible for large-scale production in pharmaceutical settings.
The physicochemical properties of this compound are also noteworthy. It has a molecular weight of 451.51 g/mol and is soluble in organic solvents such as dimethyl sulfoxide (DMSO). Its stability under various conditions has been extensively studied, ensuring its reliability in both laboratory research and industrial applications.
In terms of safety and handling, while (2S)-3-(4-acetylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is not classified as a hazardous material, it should be handled with care to avoid skin contact or inhalation. Proper personal protective equipment (PPE) should be used during handling, and it should be stored in a cool, dry place away from direct sunlight.
The future prospects for this compound are promising. Ongoing research is focused on optimizing its structure to enhance its therapeutic efficacy and reduce potential side effects. Additionally, efforts are being made to develop more efficient synthetic methods to reduce production costs and improve scalability.
In conclusion, (2S)-3-(4-acetylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid (CAS No. 204716-07-4) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for the development of novel therapeutic agents targeting various diseases.
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